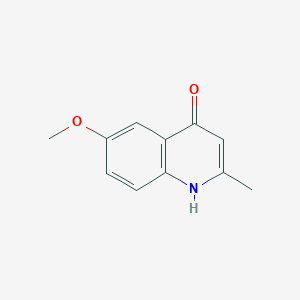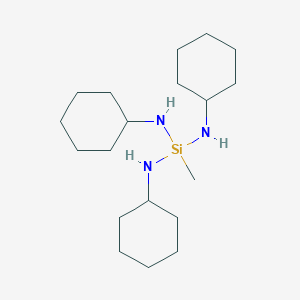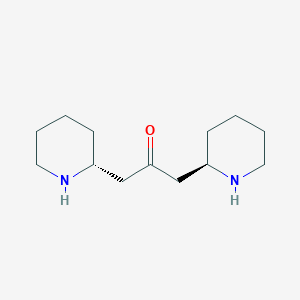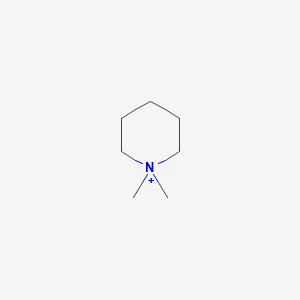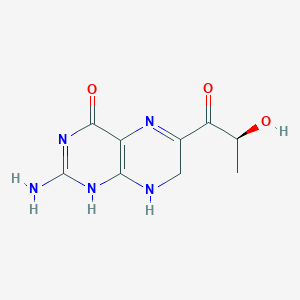
Sepiapterin
Übersicht
Beschreibung
Es ist ein gelbes Pigment, das ursprünglich im Sepia-Mutanten von Drosophila melanogaster gefunden wurde . Sepiapterin kann über einen Salvage-Weg zu Tetrahydrobiopterin metabolisiert werden, das ein essentieller Cofaktor beim Menschen für den Abbau von Phenylalanin und ein Katalysator des Stoffwechsels von Phenylalanin, Tyrosin und Tryptophan zu Vorläufern der Neurotransmitter Dopamin und Serotonin ist .
Wissenschaftliche Forschungsanwendungen
Sepiapterin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Medizin: Wird als potenzielle Behandlung für Tetrahydrobiopterin-Mangel, Phenylketonurie und andere neurologische Erkrankungen untersucht
Industrie: Wird bei der Herstellung von hochreinem Tetrahydrobiopterin für pharmazeutische Anwendungen eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es zu Tetrahydrobiopterin metabolisiert wird, das als Cofaktor für Enzyme dient, die am Stoffwechsel von Phenylalanin, Tyrosin und Tryptophan beteiligt sind . Tetrahydrobiopterin ist essentiell für die Synthese von Neurotransmittern wie Dopamin und Serotonin . This compound hemmt auch die Zellproliferation und Migration von Eierstockkrebszellen durch Herunterregulierung der p70 S6 Kinase-abhängigen vaskulären endothelialen Wachstumsfaktor-Rezeptor-2-Expression .
Zukünftige Richtungen
Many compounds have been identified that target sepiapterin reductase, providing potential methods to treat various diseases . The different effects induced by the depletion of this compound reductase or the inhibition of the enzyme suggest that the non-enzymatic activity of this compound reductase could function in certain biological processes, providing a possible direction for future research .
Wirkmechanismus
Target of Action
Sepiapterin primarily targets the enzyme phenylalanine-4-hydroxylase (PAH) . PAH is crucial for the conversion of phenylalanine to tyrosine . This compound also targets nitric oxide synthases (NOSs) and aromatic amino acid hydroxylases .
Mode of Action
This compound is a natural precursor of tetrahydrobiopterin (BH4) . BH4 acts as a cofactor for PAH, aiding in the conversion of phenylalanine to tyrosine . It also assists in the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase, and the conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase .
Biochemical Pathways
This compound is involved in the biosynthesis of BH4 . It can be metabolized into BH4 via a salvage pathway . BH4 is essential for the breakdown of phenylalanine and a catalyst of the metabolism of phenylalanine, tyrosine, and tryptophan to precursors of the neurotransmitters dopamine and serotonin .
Pharmacokinetics
This compound, when administered orally, shows dose-related increases in plasma this compound and BH4 . Maximum plasma concentrations are achieved in about 1-2 hours for this compound and about 4 hours for BH4 after oral intake . The pharmacokinetics of plasma this compound and BH4 are similar before and after seven days of repeat daily dosing, indicating little or no drug accumulation . Oral administration of this compound results in higher concentrations of this compound in fasted vs. fed subjects, but overall BH4 plasma exposure following this compound intake increases by 1.7-1.8-fold in fed subjects .
Result of Action
This compound’s action results in a more pronounced increase of intracellular BH4 in target tissues such as liver, kidney, and brain . This leads to a reduction in blood phenylalanine levels, which is beneficial in the management of phenylketonuria (PKU) and other conditions associated with abnormalities involving BH4 .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as diet. For instance, the overall BH4 plasma exposure following this compound intake increases when subjects are fed compared to when they are fasted . This suggests that the absorption and efficacy of this compound can be influenced by the presence of food in the digestive system.
Biochemische Analyse
Biochemical Properties
Sepiapterin can be metabolized into tetrahydrobiopterin (BH4) via a salvage pathway . BH4 is an essential cofactor in humans for the breakdown of phenylalanine and a catalyst of the metabolism of phenylalanine, tyrosine, and tryptophan to precursors of the neurotransmitters dopamine and serotonin . This compound interacts with enzymes such as this compound reductase (SPR), which plays a significant role in the biosynthesis of BH4 .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. For instance, it has been found to have an impact on immune cells such as mast cells, macrophages, and T Cells . It also plays a role in the regulation of nitric oxide synthase (eNOS) activity, which is crucial for endothelial function .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is rapidly absorbed systemically, efficiently transported into cells via active membrane transporters, and rapidly converted intracellularly to BH4 via the pterin salvage pathway . It also influences gene expression, enzyme activation, and binding interactions with biomolecules .
Metabolic Pathways
This compound is involved in the BH4 biosynthesis pathway . It interacts with enzymes such as GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and this compound reductase (SPR), which are involved in the salvage and de novo synthetic pathways of tetrahydrobiopterin .
Transport and Distribution
This compound is rapidly absorbed systemically and is efficiently and preferentially transported into cells via active membrane transporters, such as human Equilibrative Nucleoside Transporter-2 (hENT2) .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Sepiapterin kann durch verschiedene Verfahren synthetisiert werden. Ein Ansatz beinhaltet die Komplexierung von this compound mit Triacetyl-beta-Cyclodextrin, um seine Einkapselung in Methoxy-Poly(ethylenglykol)-Poly(epsilon-caprolacton)-Nanopartikeln zu verbessern . Der Prozess beinhaltet die Sprühtrocknung von this compound- und Triacetyl-beta-Cyclodextrin-Binärlösungen, gefolgt von der Einkapselung in Nanopartikel durch Nanopräzipitation .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die Isolierung und Reinigung aus natürlichen Quellen, wie z. B. dem Integument des Zitronenmutanten des Seidenspinners Bombyx mori . Der Prozess umfasst die Homogenisierung mit Ethanol, gefolgt von aufeinanderfolgenden Reinigungsschritten unter Verwendung von Säulenchromatographie und Hochleistungsflüssigkeitschromatographie .
Analyse Chemischer Reaktionen
Reaktionstypen: Sepiapterin unterliegt verschiedenen chemischen Reaktionen, darunter Reduktion und Redoxzyklus. This compound-Reduktase spielt eine entscheidende Rolle bei der Reduktion von this compound zu Tetrahydrobiopterin . Darüber hinaus kann this compound die chemische Redoxzyklus vermitteln und reaktive Sauerstoffspezies erzeugen .
Häufige Reagenzien und Bedingungen:
Reduktion: this compound-Reduktase, NADPH
Redoxzyklus: Bipyridinium-Herbizide, verschiedene Chinone
Hauptprodukte, die gebildet werden:
Reduktion: Tetrahydrobiopterin
Redoxzyklus: Reaktive Sauerstoffspezies
Vergleich Mit ähnlichen Verbindungen
Sepiapterin wird oft mit Sapropterin verglichen, einer anderen synthetischen Form von Tetrahydrobiopterin. This compound hat gezeigt, dass es im Vergleich zu Sapropterin größere Anstiege des zirkulierenden Tetrahydrobiopterins induziert . Ähnliche Verbindungen umfassen:
Sapropterin: Wird als Cofaktor bei der Synthese von Stickstoffmonoxid und dem Stoffwechsel von Phenylalanin verwendet.
Tetrahydrobiopterin: Ein natürlicher Cofaktor für verschiedene enzymatische Reaktionen.
Die Einzigartigkeit von this compound liegt in seiner höheren Bioverfügbarkeit und Wirksamkeit bei der Erhöhung des intrazellulären Tetrahydrobiopterinspiegels im Vergleich zu Sapropterin .
Eigenschaften
IUPAC Name |
2-amino-6-[(2S)-2-hydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVOXUSPXFPWBN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937902 | |
| Record name | Sepiapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sepiapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17094-01-8 | |
| Record name | Sepiapterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17094-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sepiapterin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sepiapterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16326 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sepiapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEPIAPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJQ26KO7HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sepiapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




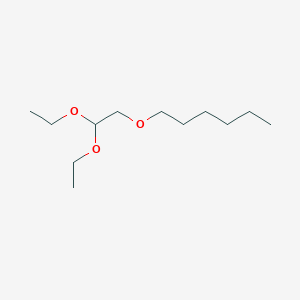

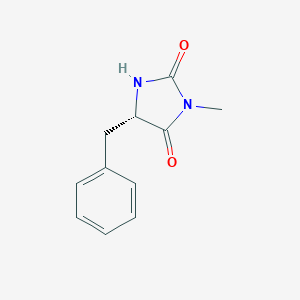
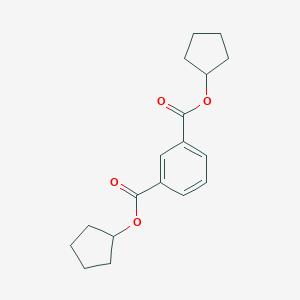
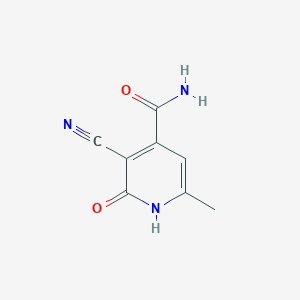
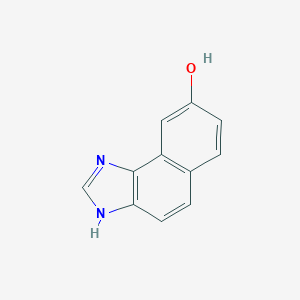
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
